molecular formula C12H10F3NO5S B3287962 (6,7-dimethoxyquinolin-4-yl) trifluoromethanesulfonate CAS No. 849217-54-5

(6,7-dimethoxyquinolin-4-yl) trifluoromethanesulfonate

Cat. No.: B3287962
CAS No.: 849217-54-5
M. Wt: 337.27 g/mol
InChI Key: DRKZCQVJKCBEIV-UHFFFAOYSA-N
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Description

(6,7-Dimethoxyquinolin-4-yl) trifluoromethanesulfonate is a sulfonate ester derivative of 6,7-dimethoxyquinoline, characterized by its triflate (-SO₂CF₃) functional group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions due to the excellent leaving-group properties of the triflate moiety. Its synthesis involves reacting 6,7-dimethoxyquinolin-4-ol with trifluoromethanesulfonic anhydride under controlled conditions. A notable application is its use in the synthesis of Captopinib, a cyclopropane dicarboxamide derivative, where it facilitates aryl ether formation under high-temperature conditions (165°C, 18 hours) with a moderate yield of 44% .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dimethoxyquinolin-4-yl) trifluoromethanesulfonate typically involves the reaction of 6,7-dimethoxyquinoline with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme can be represented as follows:

[ \text{6,7-Dimethoxyquinoline} + \text{Trifluoromethanesulfonic anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of advanced purification techniques such as recrystallization and chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(6,7-Dimethoxyquinolin-4-yl) trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted quinoline derivatives .

Scientific Research Applications

Anticancer Activity

One of the prominent applications of (6,7-dimethoxyquinolin-4-yl) trifluoromethanesulfonate is its role in synthesizing compounds that inhibit the c-Met signaling pathway, which is crucial in cancer progression. A study synthesized a series of 6,7-dimethoxy-4-anilinoquinolines that demonstrated potent inhibitory effects against c-Met, with one compound showing an IC50 value of 0.030 ± 0.008 µM against cancer cell lines A549, MCF-7, and MKN-45 . This indicates that derivatives of the compound could serve as potential anticancer agents.

CompoundIC50 (µM)TargetCell Lines Tested
12n0.030 ± 0.008c-MetA549, MCF-7, MKN-45

Protein Kinase Inhibition

The compound has also been explored for its inhibitory effects on various protein kinases. For instance, it has been used in the development of inhibitors for PfPK6, a kinase essential for the life cycle of Plasmodium falciparum, the malaria-causing parasite. Derivatives of this compound were synthesized and tested, with one derivative achieving an IC50 of less than 5 nM . This highlights its potential in antimalarial drug development.

Synthesis and Reaction Conditions

The synthesis of this compound typically involves reaction conditions that optimize yield and purity. For example, a reaction involving this compound with N-(4-fluorophenyl)-N'-(4-hydroxyphenyl)-cyclopropane-1,1-dicarboxamide was conducted at 165°C for 18 hours under sealed conditions, yielding products with significant biological activity .

General Synthetic Route

A typical synthetic route may include:

  • Starting Materials: 6,7-dimethoxyquinoline derivatives.
  • Reagents: Trifluoromethanesulfonic acid.
  • Conditions: High temperature (around 165°C), sealed environment to prevent evaporation.

Broader Applications

Beyond oncology and infectious disease research, this compound has potential applications in other fields such as:

  • Pharmaceutical Industry : Used in formulations aimed at targeting specific cellular pathways.
  • Cosmetic Industry : Investigated for potential anti-aging properties due to its biochemical interactions.

Case Studies and Research Findings

Several studies have documented the efficacy of compounds derived from this compound:

Case Study 1: c-Met Inhibition

In a study focusing on c-Met inhibition:

  • Objective : To assess the anticancer properties.
  • Findings : Compounds showed moderate to high potency against various cancer cell lines.

Case Study 2: Antimalarial Activity

A research project aimed at developing PfPK6 inhibitors resulted in:

  • Objective : To find effective treatments for malaria.
  • Findings : Identified compounds with IC50 values indicating strong inhibitory effects on P. falciparum.

Mechanism of Action

The mechanism of action of (6,7-dimethoxyquinolin-4-yl) trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes and receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs: Alkyl Triflates and Sulfonate Esters

The trifluoromethanesulfonate group is common in alkylating agents. Key structural analogs include:

Compound Alkyl Group Key Features
Methyl trifluoromethanesulfonate Methyl (-CH₃) Rapid alkylation under microwave conditions (150°C, 10–15 min); O/S selectivity = 5:1
Ethyl trifluoromethanesulfonate Ethyl (-CH₂CH₃) Similar reactivity to methyl triflate but with bulkier substituents
2-Fluoroethyl trifluoromethanesulfonate 2-Fluoroethyl (-CH₂CH₂F) Enhanced electrophilicity due to fluorine’s electron-withdrawing effects
Target compound 6,7-Dimethoxyquinolin-4-yl Aromatic triflate with electron-rich quinoline core; slower reactivity due to steric hindrance

Key Differences :

  • Reactivity : Methyl and ethyl triflates exhibit faster alkylation kinetics under microwave conditions (10–15 minutes) compared to the target compound, which requires prolonged heating (18 hours) .
  • Chemoselectivity: Methyl triflate shows a 5:1 preference for oxygen alkylation over sulfur in carboxylic acid derivatives, whereas the target compound’s selectivity is influenced by its aromatic quinoline scaffold .

Functional Group Comparisons with Isoquinoline Derivatives

Isoquinoline sulfonamides (e.g., 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-ylsulfonamide) differ in both core structure (tetrahydroisoquinoline vs. quinoline) and functional group (sulfonamide vs. triflate). Sulfonamides exhibit higher hydrolytic stability but lower electrophilicity, limiting their utility in coupling reactions .

Biological Activity

(6,7-Dimethoxyquinolin-4-yl) trifluoromethanesulfonate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article reviews its biological activity, mechanisms of action, and relevant findings from recent studies.

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₁H₈F₃N₃O₃S
  • CAS Number : 849217-54-5
  • Molecular Weight : 317.26 g/mol

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in modulating protein kinases involved in cell signaling pathways. It has shown promise as an inhibitor of receptor tyrosine kinases (RTKs), which are crucial in the regulation of cell proliferation and survival.

The mechanism of action primarily involves the inhibition of specific protein kinases, such as c-KIT and PDGF receptors. By binding to these targets, the compound can interfere with downstream signaling pathways that promote tumor growth and survival. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Case Studies and Research Findings

  • Inhibition of c-KIT Kinase Activity :
    • A study demonstrated that this compound acts as a potent inhibitor against c-KIT kinase, exhibiting single-digit nanomolar potency against both wild-type and drug-resistant mutants. This suggests its potential use in treating gastrointestinal stromal tumors (GISTs) that are often driven by mutations in the c-KIT gene .
  • Antitumor Efficacy :
    • In vivo studies have shown that this compound exhibits significant antitumor efficacy in mouse models harboring c-KIT mutations. The treatment resulted in substantial tumor regression and improved survival rates compared to controls .
  • Protein Tyrosine Kinase Inhibition :
    • The compound has been implicated in inhibiting other RTKs, which may contribute to its overall antitumor effects. It has been suggested that this compound could be developed into a therapeutic agent targeting multiple pathways involved in cancer progression .

Comparative Analysis

CompoundTarget KinasePotency (nM)Efficacy
This compoundc-KIT<10High
Imatinibc-KIT50Moderate
SunitinibPDGF20High

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (6,7-dimethoxyquinolin-4-yl) trifluoromethanesulfonate, and how can reaction yields be improved?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. For example, a reported procedure involves reacting 6,7-dimethoxyquinolin-4-ol with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base such as 2,6-lutidine. Key parameters include:

  • Temperature : 165°C (sealed tube conditions)
  • Reaction Time : 18 hours
  • Solvent : Polar aprotic solvents (e.g., dichloromethane)
  • Purification : Column chromatography after aqueous NaOH washes to remove byproducts .
    Yields (~44%) can be improved by optimizing stoichiometry (e.g., excess Tf₂O) or using microwave-assisted synthesis to reduce reaction time.

Table 1 : Key Reaction Parameters

ParameterValue/ReagentReference
Base2,6-Lutidine
Temperature165°C
SolventDichloromethane
PurificationColumn chromatography

Q. How is this compound characterized structurally?

  • Methodological Answer : Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to identify methoxy groups (δ ~3.8–4.0 ppm) and quinoline protons (δ ~6.5–8.5 ppm) .
  • X-ray Crystallography : Resolves bond lengths (e.g., C-O and S=O bonds) and intermolecular interactions (e.g., π-π stacking in quinoline rings) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C₁₂H₁₁F₃O₅S; theoretical 332.03 g/mol).

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer : It serves as a versatile intermediate:

  • Nucleophilic Substitution : The triflate group is a leaving site for Suzuki-Miyaura couplings or Buchwald-Hartwig aminations .
  • Heterocycle Functionalization : Used to introduce quinoline moieties into larger scaffolds (e.g., kinase inhibitors) .
  • Catalysis : Triflate groups enhance electrophilicity in Lewis acid-catalyzed reactions .

Advanced Research Questions

Q. How do structural modifications of the quinoline core influence reactivity in cross-coupling reactions?

  • Methodological Answer : Comparative studies with analogs (e.g., 4-[(6,7-dimethoxyquinolin-4-yl)oxy]aniline) show:

  • Electron-Donating Groups (EDGs) : Methoxy groups increase electron density on the quinoline ring, stabilizing transition states in electrophilic substitutions .
  • Steric Effects : Bulkier substituents at the 4-position reduce coupling efficiency due to hindered access to the triflate leaving group.
    Computational modeling (DFT) can predict regioselectivity and optimize ligand design for catalytic systems.

Q. What crystallographic insights explain the stability of salts derived from this compound?

  • Methodological Answer : Crystal structures (e.g., C₁₈H₁₃Te₂⁺·CF₃O₃S⁻) reveal:

  • Intermolecular Interactions : Strong hydrogen bonds between triflate oxygens and adjacent cations (e.g., N-H···O interactions) .
  • Packing Efficiency : Monoclinic lattices (space group P2₁/c) with close π-π stacking (3.5–4.0 Å) enhance thermal stability .
    Table 2 : Key Crystallographic Data
ParameterValueReference
Space GroupP2₁/c
π-π Stacking3.5–4.0 Å
Hydrogen BondsN-H···O (2.8–3.1 Å)

Q. How can contradictory data on reaction yields be resolved in scale-up syntheses?

  • Methodological Answer : Contradictions arise from:

  • Impurity Profiles : Byproducts from incomplete triflation (e.g., residual 6,7-dimethoxyquinolin-4-ol) may skew yields. LC-MS monitoring is critical .
  • Solvent Effects : Higher polarity solvents (e.g., acetonitrile vs. THF) improve solubility of intermediates but may slow reaction kinetics.
    Use Design of Experiments (DoE) to statistically optimize parameters like temperature gradient and solvent ratios .

Q. What mechanistic role does the triflate group play in photophysical studies of quinoline derivatives?

  • Methodological Answer : The triflate group:

  • Modulates Electron Withdrawing Capacity : Enhances intersystem crossing (ISC) efficiency in fluorescence quenching experiments.
  • Anchors Metal Coordination : Triflate ions act as counterions in luminescent complexes (e.g., Ru(II)-polypyridyl systems).
    Time-resolved spectroscopy (TRES) and cyclic voltammetry (CV) quantify these effects .

Q. Methodological Notes

  • Evidence Synthesis : Cross-referenced crystallographic, synthetic, and spectroscopic data to ensure robustness.
  • Conflict Resolution : Highlighted iterative optimization (e.g., DoE) to address yield inconsistencies.

Properties

IUPAC Name

(6,7-dimethoxyquinolin-4-yl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO5S/c1-19-10-5-7-8(6-11(10)20-2)16-4-3-9(7)21-22(17,18)12(13,14)15/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKZCQVJKCBEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a dry 1 L RBF containing 6,7-dimethoxy-quinolin-4-ol (20.9 g, 102 mmol), which can be prepared according to the procedure of Riegel, B. (J. Amer. Chem. Soc. 1946, 68, 1264), was added DCM (500 mL), 4-dimethylaminopyridine (1.24 g, 10 mmol) and 2,6-lutidine (24 mL, 204 mmol). The mixture was vigorously stirred at RT. Trifluoromethanesulfonyl chloride (14 mL, 132 mmol) was added dropwise to the solution. After addition was complete, the mixture was stirred ice bath for 2 to 3 hrs. On LC/MS indicating the reaction completion, the reaction mixture was concentrated in vacuo and placed under high vacuum to remove residual 2,6-lutidine. To the resulting brown solids was added methanol (250 mL). The resulting slurry was stirred for 30 min before adding water (1 L). The solids were isolated by filtration, followed by a water wash. The resulting solid was dried under high vacuum overnight yielding trifluoromethanesulfonic acid 6,7-dimethoxy-quinolin-4-yl ester as a light brown solid (27 g, 80%). 1H NMR (400 MHz, DMSO, d6): δ 8.82 (d, 1H), 7.59 (m, 2H), 7.20 (s, 1H), 3.97 (d, 6H). LC/MS: M+H=338.
Quantity
20.9 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Two
Quantity
1.24 g
Type
catalyst
Reaction Step Two
Quantity
14 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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